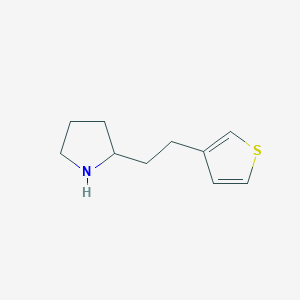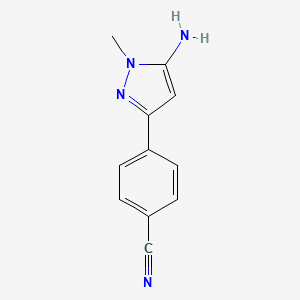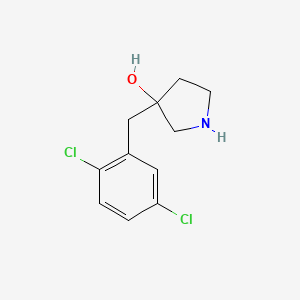
3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol This compound features a pyrrolidine ring substituted with a 2,5-dichlorobenzyl group and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2,5-dichlorobenzyl chloride with pyrrolidine in the presence of a base, such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified using standard techniques, such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the dichlorobenzyl group to a benzyl group.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-(2,5-Dichlorobenzyl)pyrrolidin-3-one.
Reduction: Formation of 3-(2,5-Dichlorobenzyl)pyrrolidine.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
類似化合物との比較
Similar Compounds
- 3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol
- 3-(3,4-Dichlorobenzyl)pyrrolidin-3-ol
- 3-(2,5-Dichlorophenyl)pyrrolidin-3-ol
Uniqueness
3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol is unique due to the specific positioning of the chlorine atoms on the benzyl group. This positioning can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
分子式 |
C11H13Cl2NO |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-1-2-10(13)8(5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
InChIキー |
FGYLUELIFXAADP-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CC2=C(C=CC(=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










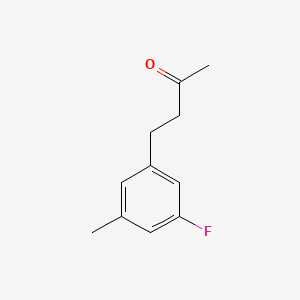
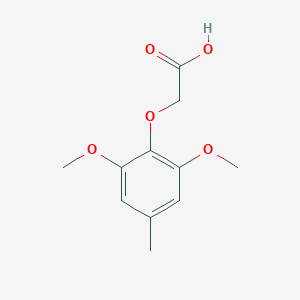
aminehydrochloride](/img/structure/B13602351.png)
